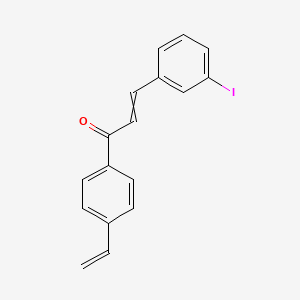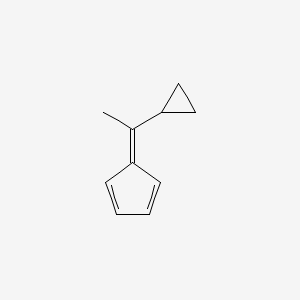
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a cyclopropylethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with cyclopropyl-containing reagents under specific conditions. One common method involves the use of cyclopropyl bromide and a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of cyclopentadiene derivatives followed by the introduction of the cyclopropylethylidene group. This process often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, facilitated by the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, electrophiles, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or other substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog with a similar cyclopentadiene ring structure.
Cyclopropylcyclopentadiene: A compound with a cyclopropyl group directly attached to the cyclopentadiene ring.
Cyclopentadienone: An oxidized derivative of cyclopentadiene.
Uniqueness
5-(1-Cyclopropylethylidene)cyclopenta-1,3-diene is unique due to the presence of the cyclopropylethylidene group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61010-59-1 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
5-(1-cyclopropylethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H12/c1-8(10-6-7-10)9-4-2-3-5-9/h2-5,10H,6-7H2,1H3 |
Clé InChI |
XGLPXHRXEBCEPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)


![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

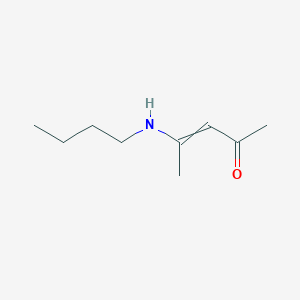
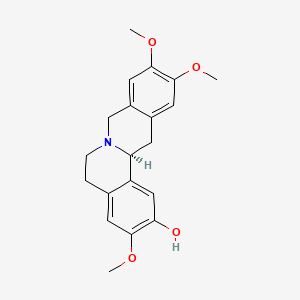

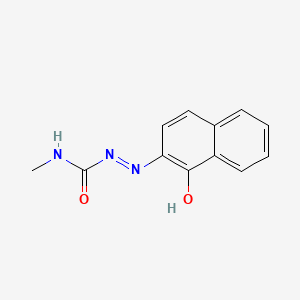
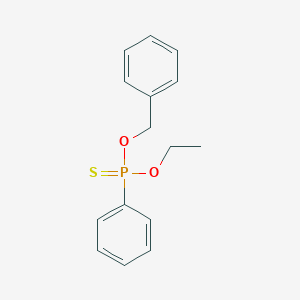
![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)


